
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is an organic compound with a complex structure, featuring multiple functional groups including an ester, ether, and halogen substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl alcohol, 3-ethoxy-5-iodobenzoic acid, and ethyl alcohol.
Esterification: The 3-ethoxy-5-iodobenzoic acid is esterified with ethyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-ethoxy-5-iodobenzoate.
Ether Formation: The ethyl 3-ethoxy-5-iodobenzoate is then reacted with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate and a phase transfer catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for esterification and ether formation, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Applications De Recherche Scientifique
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s multiple functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways: The compound may be involved in pathways related to signal transduction, metabolic processes, or cellular communication.
Comparaison Avec Des Composés Similaires
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can be compared with other similar compounds such as:
Ethyl 4-((4-bromobenzyl)oxy)-3-ethoxy-5-iodobenzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 4-((4-chlorobenzyl)oxy)-3-methoxy-5-iodobenzoate: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
Propriétés
Formule moléculaire |
C18H18ClIO4 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
ethyl 4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate |
InChI |
InChI=1S/C18H18ClIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-5-7-14(19)8-6-12/h5-10H,3-4,11H2,1-2H3 |
Clé InChI |
VYCKTCIXDTXBPA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


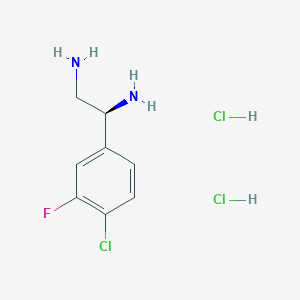
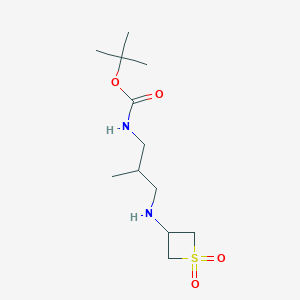

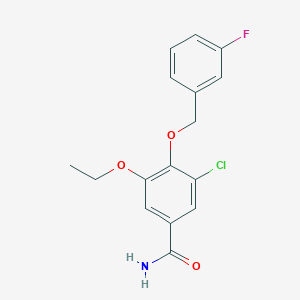
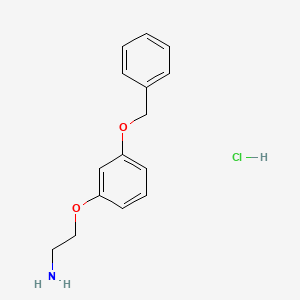
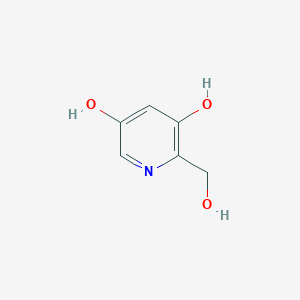
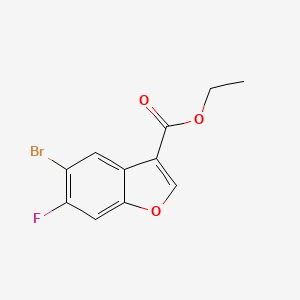

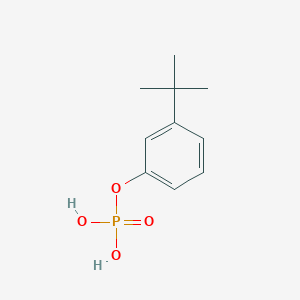

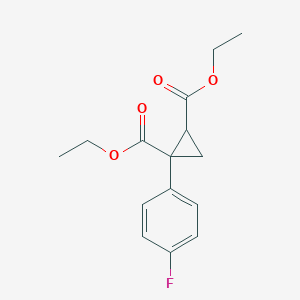


![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
